REACTION_CXSMILES
|
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[H-].[Na+].Br[CH2:14][C:15]([O:17][CH3:18])=[O:16]>O1CCCC1>[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH:6][CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:4][C:3]=2[O:2]1 |f:1.2|
|
Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(N)C=CC2O1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
22.7 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
shaken together with a saturated aqueous NaCl solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with ether
|
Type
|
CUSTOM
|
Details
|
The organic layer so obtained
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
whereby reddish brown crystals were obtained
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)NCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |